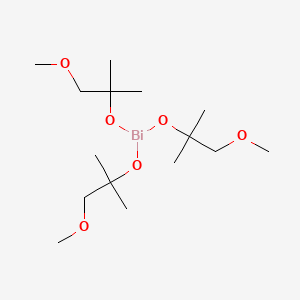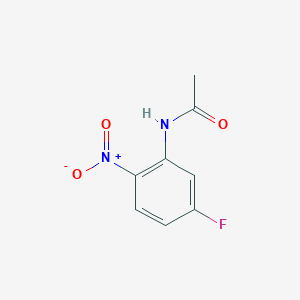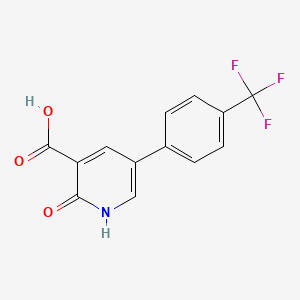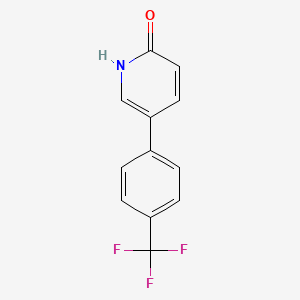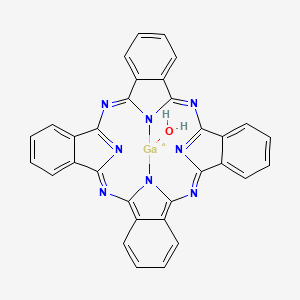
Gallium phthalocyanine hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C₃₂H₁₇GaN₈O. It is known for its vibrant color and remarkable stability, making it a valuable material in various scientific and industrial applications. The compound consists of a gallium ion centrally coordinated to a phthalocyanine ligand, with a hydroxide group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of gallium chloride with phthalonitrile in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under reflux conditions with solvents such as dimethylformamide or chloroform.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The resulting product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: Gallium phthalocyanine hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium phthalocyanine oxide.
Reduction: It can be reduced to yield gallium phthalocyanine.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation: Gallium phthalocyanine oxide.
Reduction: Gallium phthalocyanine.
Substitution: Various substituted gallium phthalocyanine derivatives.
Scientific Research Applications
Gallium phthalocyanine hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic electronic devices, such as organic photovoltaics and light-emitting diodes.
Mechanism of Action
The mechanism of action of gallium phthalocyanine hydroxide involves its ability to interact with light and generate reactive oxygen species. These reactive species can induce oxidative damage to target molecules, making the compound effective in applications like photodynamic therapy. The molecular targets include cellular components such as lipids, proteins, and nucleic acids, leading to cell death in cancerous tissues.
Comparison with Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Cobalt phthalocyanine
Each of these compounds has distinct properties and applications, but gallium phthalocyanine hydroxide stands out for its stability and versatility in various scientific and industrial fields.
Properties
InChI |
InChI=1S/C32H16N8.Ga.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNUFYJUKHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18GaN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
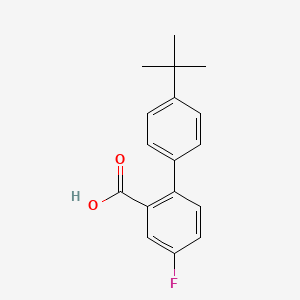

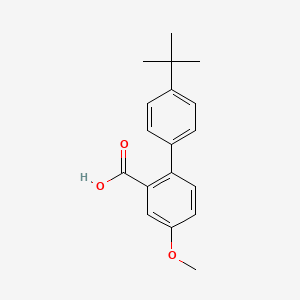
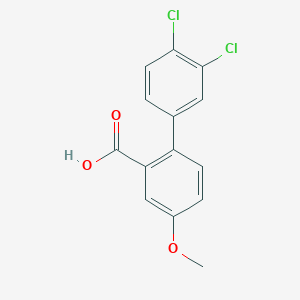
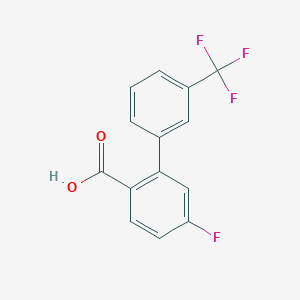
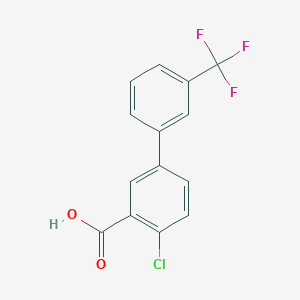
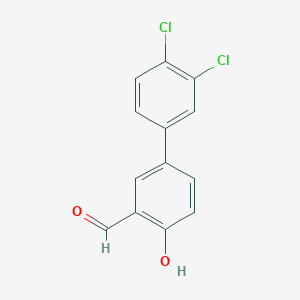
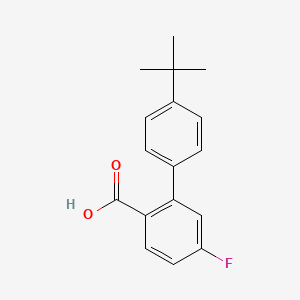
![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)
